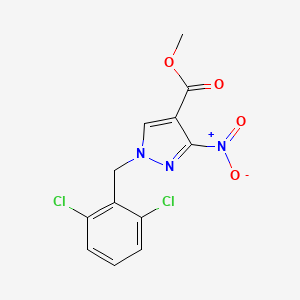

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H9Cl2N3O4 |

|---|---|

Molecular Weight |

330.12 g/mol |

IUPAC Name |

methyl 1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |

InChI |

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-9(13)3-2-4-10(7)14/h2-4,6H,5H2,1H3 |

InChI Key |

BBCAYCBNKQTZBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyrazole Synthesis

The pyrazole ring is often formed via cyclization reactions. For example, N-aminopyrazoles can undergo oxidative ring expansion to form triazine intermediates, which are subsequently reduced to pyrazoles. However, direct nitration of pyrazole-3-carboxylic acid derivatives is a common approach to introduce the nitro group.

Nitration and Alkylation

The nitro group is introduced at position 3 of the pyrazole ring. Subsequent alkylation at position 1 with 2,6-dichlorobenzyl chloride requires a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetone).

Esterification

The carboxylic acid moiety is converted to the methyl ester using thionyl chloride (SOCl₂) in methanol, achieving high yields (>99%).

Key Synthetic Steps

Step 1: Nitration of Pyrazole-3-Carboxylic Acid

4-Nitro-1H-pyrazole-3-carboxylic acid is synthesized by nitrating pyrazole-3-carboxylic acid. This step is critical for positioning the nitro group at C3.

Step 2: Alkylation with 2,6-Dichlorobenzyl Chloride

The nitro-pyrazole intermediate undergoes alkylation to introduce the 2,6-dichlorobenzyl group.

| Base | Solvent | Temperature | Time | Yield | Isomer Selectivity | Reference |

|---|---|---|---|---|---|---|

| K₂CO₃ | Acetone | 30°C | 5 hours | 44% | 1,3-isomer | |

| Cs₂CO₃ | DMF | 20°C | 30 min | 30% | Mixed isomers |

Notes :

Step 3: Esterification

The carboxylic acid is converted to the methyl ester using SOCl₂ in methanol.

Optimization and Challenges

Alkylation Optimization

Purification Strategies

| Technique | Solvent System | Purpose | Reference |

|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (4:1 → 1:1) | Isomer separation | |

| Crystallization | Ethyl acetate/petroleum ether | Final product isolation |

Comparative Analysis of Analogous Compounds

Below is a comparison of synthesis methods for structurally related compounds, highlighting differences in reaction conditions and yields.

Key Observations :

Chemical Reactions Analysis

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar pyrazole structures have shown effectiveness against various pathogens. The incorporation of the dichlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an inhibitor for enzymes involved in inflammatory pathways. This could make it a candidate for developing anti-inflammatory medications .

- Anticancer Potential : Pyrazole derivatives are known for their anticancer effects. This compound may contribute to the search for novel antitumor agents due to its structural properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is an analysis based on structural analogs and general chemical principles:

Substituent Effects: Dichlorobenzyl vs. Other Benzyl Groups

The 2,6-dichlorobenzyl group is distinct from mono-halogenated or unsubstituted benzyl groups. For example:

- Steric hindrance : The 2,6-dichloro substitution creates steric bulk, which may restrict rotational freedom or binding to biological targets compared to less-substituted benzyl analogs.

Heterocyclic Core: Pyrazole vs. Indazole

describes an indazole-based compound with a 2,6-dichlorobenzyl group . Key differences include:

- Aromaticity and reactivity : Pyrazoles (5-membered ring with two adjacent nitrogen atoms) exhibit different electronic properties compared to indazoles (fused benzene-pyrazole system). Indazoles often display stronger π-π stacking interactions, while pyrazoles may offer greater synthetic versatility.

- Biological activity : Pyrazole derivatives are prevalent in fungicides and herbicides, whereas indazoles are more common in kinase inhibitors and anticancer agents.

Functional Group Variations: Nitro vs. Ureido

The nitro group in the target compound contrasts with ureido groups in analogs like the indazole derivative from :

- Ureido group : Offers hydrogen-bonding capability, which is critical for target recognition in medicinal chemistry.

Data Table: Hypothetical Comparison of Key Properties

Research Implications and Limitations

For instance, the SHELX suite is critical for resolving such compounds, while highlights the prevalence of 2,6-dichlorobenzyl groups in medicinal chemistry . Future studies should prioritize experimental data on this compound’s reactivity, stability, and biological activity to validate these comparisons.

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a nitro group, alongside a methyl ester at the carboxyl position. Its molecular formula is CHClNO, with a molecular weight of approximately 330.12 g/mol. The presence of chlorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant inhibition against various pathogens, including bacteria and fungi. For instance, studies have shown that pyrazole derivatives can inhibit the growth of Escherichia coli and Aspergillus niger at concentrations as low as 62.5 µg/mL .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. The nitro group is hypothesized to undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on inflammatory pathways. The dichlorobenzyl moiety enhances binding affinity to specific enzymes or receptors involved in inflammation.

Preliminary data suggest that this compound interacts with specific biological targets. For instance, docking studies have indicated strong hydrogen bonding interactions between the carbonyl oxygen of the pyrazole ring and key amino acid residues in enzyme active sites . This interaction is crucial for modulating enzyme activity and understanding the compound's therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences with related pyrazole compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | Structure | Different chlorination pattern |

| Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate | Structure | Contains a piperidine ring |

| Methyl 1-(3,4-dichlorobenzyl)-1H-imidazole-4-carboxylate | Structure | Contains an imidazole ring |

This comparative analysis highlights the unique aspects of this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological screening of various pyrazole derivatives, including this compound. For example:

- A study evaluated the compound's effectiveness against Mycobacterium tuberculosis (Mtb), showing promising results in inhibiting bacterial growth compared to standard treatments like rifampicin .

- Another investigation into its anti-inflammatory properties revealed its potential to inhibit lipopolysaccharide-induced nitric oxide production in macrophages, indicating a mechanism for reducing inflammation .

Q & A

Basic: What are the key synthetic steps for preparing Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate?

Answer:

The synthesis of this compound typically involves:

Condensation : Reacting 2,6-dichlorobenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate or a nitro-substituted hydrazine derivative to form the pyrazole ring.

Nitration : Introducing the nitro group at the 3-position using nitric acid or mixed acid systems under controlled temperatures (0–50°C).

Esterification : Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Key Reference : Similar multi-step protocols are detailed for structurally related pyrazole carboxylates, such as methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate, involving cyclization and esterification steps .

Advanced: How can conflicting NMR data during structural confirmation be resolved?

Answer:

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : The pyrazole ring can exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria.

- Steric Hindrance : The 2,6-dichlorobenzyl group may cause anisotropic effects, shifting aromatic protons. Compare with computed spectra (DFT) for validation.

- Impurities : Trace solvents or byproducts can obscure signals. Purify via flash chromatography (cyclohexane/ethyl acetate gradients) and reacquire spectra .

Example : In 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, unexpected splitting in H NMR was resolved by confirming purity via TLC and adjusting integration baselines .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H/C NMR : Confirm substituent positions and ring structure. For example, the 2,6-dichlorobenzyl protons appear as a doublet (δ 7.2–7.5 ppm) due to coupling, while the nitro group deshields adjacent pyrazole protons (δ 8.0–8.5 ppm) .

- IR Spectroscopy : Identify nitro (1520–1350 cm) and ester (1720–1700 cm) functional groups.

- Mass Spectrometry (EI/HRMS) : Validate molecular weight (e.g., [M] at m/z 359.97 for CHClNO) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Temperature Control : Nitration reactions require strict temperature control (0–5°C) to avoid byproducts like dinitro derivatives.

- Catalysis : Use Lewis acids (e.g., FeCl) to enhance cyclization efficiency.

- Purification : Employ gradient flash chromatography (e.g., 0–25% ethyl acetate in cyclohexane) to separate regioisomers. Dry loading with Celite improves resolution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility during esterification, while dichloromethane minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.